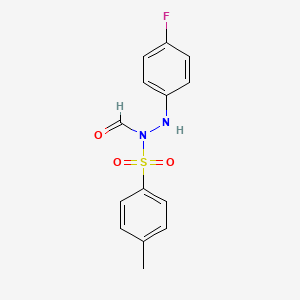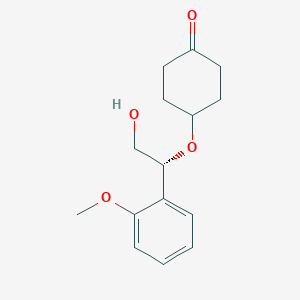
(R)-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a cyclohexanone core with a hydroxyethoxy substituent and a methoxyphenyl group, making it an interesting molecule for studying stereochemistry and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 2-methoxyphenol.
Formation of the Hydroxyethoxy Intermediate: The first step involves the reaction of cyclohexanone with ethylene oxide in the presence of a base such as sodium hydroxide to form the hydroxyethoxy intermediate.
Introduction of the Methoxyphenyl Group: The hydroxyethoxy intermediate is then reacted with 2-methoxyphenol under acidic conditions to introduce the methoxyphenyl group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
Industrial production of ®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction of the carbonyl group in the cyclohexanone core can yield alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Stereochemistry Studies: The chiral nature of the compound makes it valuable for studying stereochemical effects in organic reactions.
Catalysis: It can be used as a ligand in asymmetric catalysis to induce chirality in products.
Biology and Medicine
Biological Probes: Used as a probe to study enzyme-substrate interactions and receptor binding.
Industry
Materials Science:
Agrochemicals: May be used in the synthesis of agrochemicals with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of ®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and methoxy groups can form hydrogen bonds, while the cyclohexanone core provides hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one: The enantiomer of the compound, with similar chemical properties but different biological activity.
4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one: The racemic mixture containing both ®- and (S)-enantiomers.
4-(2-Hydroxy-1-phenylethoxy)cyclohexan-1-one: A similar compound lacking the methoxy group on the phenyl ring.
Uniqueness
®-4-(2-Hydroxy-1-(2-methoxyphenyl)ethoxy)cyclohexan-1-one is unique due to its specific stereochemistry and the presence of both hydroxy and methoxy groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-[(1R)-2-hydroxy-1-(2-methoxyphenyl)ethoxy]cyclohexan-1-one |
InChI |
InChI=1S/C15H20O4/c1-18-14-5-3-2-4-13(14)15(10-16)19-12-8-6-11(17)7-9-12/h2-5,12,15-16H,6-10H2,1H3/t15-/m0/s1 |
InChI Key |
PZMCRBRHQNOYGO-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CO)OC2CCC(=O)CC2 |
Canonical SMILES |
COC1=CC=CC=C1C(CO)OC2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


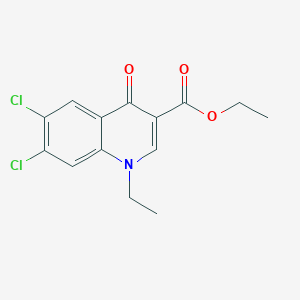

![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)
![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)
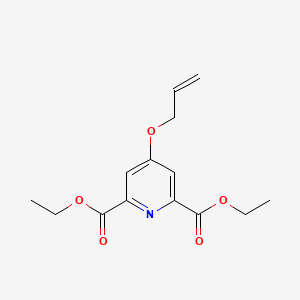
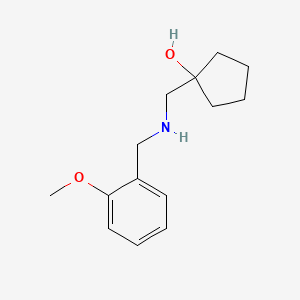

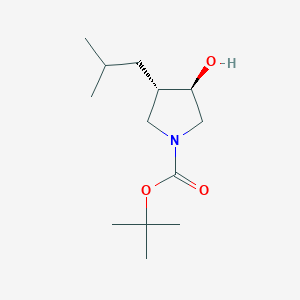
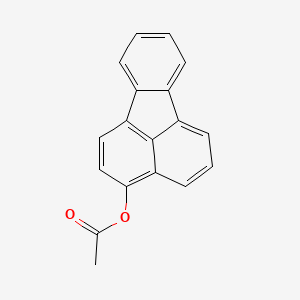
![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)
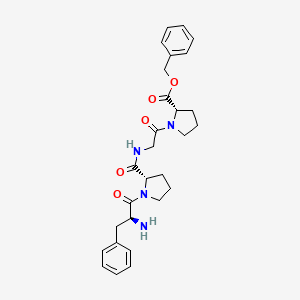
![2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13347943.png)
